Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Scientific Research Applications
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a complex organic compound .
Mode of Action
It is known that pyrazoles, the class of compounds to which it belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it is recommended to store the compound in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, it is known that the compound is very soluble, which could influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in changes in the enzyme’s conformation and function, thereby affecting the overall biochemical pathway.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the levels of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling . Changes in cAMP levels can impact various cellular processes, including cell growth, differentiation, and metabolism. Additionally, the compound has been reported to affect the expression of certain genes involved in metabolic pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific sites on enzymes or receptors, leading to conformational changes that either enhance or inhibit their activity . This binding can disrupt normal biochemical pathways, resulting in altered cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . For example, it may affect the glycolytic pathway by modulating the activity of enzymes involved in glucose metabolism, thereby altering energy production and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can influence its biological activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is crucial for its role in modulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Comparison with Similar Compounds
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 3-methylpyrazole-5-carboxylate
- Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 3(5)-Substituted pyrazoles
These compounds share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHRSYDCLJJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(N=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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